molecular formula C10H13FO B15257444 1-(2-Fluoro-4-methylphenyl)propan-1-ol

1-(2-Fluoro-4-methylphenyl)propan-1-ol

Cat. No.: B15257444
M. Wt: 168.21 g/mol
InChI Key: LMXHZUZHLVRGIG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methylphenyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a propyl chain, which is further connected to a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-4-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluoro-4-methylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2-Fluoro-4-methylphenyl)propan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane, 1-(2-Fluoro-4-methylphenyl)propane, using strong reducing agents.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 1-(2-Fluoro-4-methylphenyl)propan-1-one

    Reduction: 1-(2-Fluoro-4-methylphenyl)propane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the fluorine atom can participate in unique interactions due to its electronegativity, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-4-methylphenyl)propan-1-one: The ketone analog of the compound.

    1-(2-Fluoro-4-methylphenyl)propane: The fully reduced analog.

    2-Fluoro-4-methylphenol: A phenol derivative with similar substitution patterns.

Uniqueness

1-(2-Fluoro-4-methylphenyl)propan-1-ol is unique due to the presence of both a hydroxyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as increased polarity and potential for hydrogen bonding, making it valuable in various applications.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

1-(2-fluoro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H13FO/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6,10,12H,3H2,1-2H3

InChI Key

LMXHZUZHLVRGIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)C)F)O

Origin of Product

United States

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